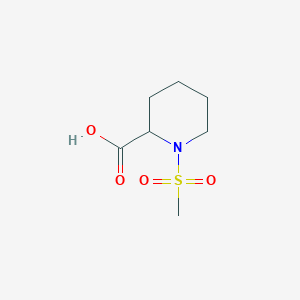

1-(Methylsulfonyl)piperidine-2-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-(Methylsulfonyl)piperidine-2-carboxylic acid is defined by a six-membered piperidine ring system with two key substituents positioned at specific locations. The methylsulfonyl group (-SO2CH3) is attached to the nitrogen atom at position 1, while the carboxylic acid group (-COOH) is located at position 2 of the piperidine ring. This substitution pattern creates a distinctive molecular geometry that influences both the compound's physical properties and chemical reactivity. The presence of the sulfonyl group introduces significant electronic effects due to the highly electronegative oxygen atoms and the sulfur center, which can participate in various intermolecular interactions.

The three-dimensional structure of the molecule can be represented through its SMILES notation: CS(=O)(=O)N1CCCCC1C(=O)O, which clearly illustrates the connectivity between atoms and the spatial arrangement of functional groups. The InChI representation (InChI=1S/C7H13NO4S/c1-13(11,12)8-5-3-2-4-6(8)7(9,10)/h6H,2-5H2,1H3,(H,9,10)) provides additional structural information about the compound's atomic connectivity and stereochemistry. The InChI Key FHJBZSSPDCFJEG-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.

Crystallographic analysis principles, as described in fundamental crystallography studies, indicate that crystal structures are determined by the ordered arrangement of atoms, ions, or molecules in crystalline materials. For piperidine derivatives, the crystal packing is typically influenced by hydrogen bonding interactions, particularly those involving the carboxylic acid functional group and the nitrogen atom. The unit cell parameters and space group assignments would depend on the specific intermolecular interactions present in the crystalline form of this compound. Related piperidine carboxylic acid derivatives often exhibit hydrogen-bonded networks in their crystal structures, which can significantly influence their physical properties and stability.

Properties

IUPAC Name |

1-methylsulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-13(11,12)8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJBZSSPDCFJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585371 | |

| Record name | 1-(Methanesulfonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008975-54-9 | |

| Record name | 1-(Methanesulfonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base, followed by carboxylation . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Reactions

- Oxidation : Converts MSPCA to sulfone derivatives.

- Reduction : Can transform the carboxylic acid group into alcohols or aldehydes.

- Substitution : The methylsulfonyl group can be replaced with other functional groups under specific conditions.

Chemistry

MSPCA serves as a valuable building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it useful for creating more complex molecules.

Biology

The compound is studied for its potential biological activities. The methylsulfonyl group enhances the reactivity of the piperidine ring, influencing interactions with biomolecules. Research indicates that MSPCA may modulate enzyme activities and receptor interactions, although specific targets require further investigation.

Medicine

MSPCA is explored for its pharmaceutical potential:

- Enzyme Inhibition : Derivatives exhibit inhibitory effects on enzymes like monoacylglycerol lipase (MAGL) and matrix metalloproteinases (MMPs), suggesting anti-inflammatory and anticancer applications.

- Antiproliferative Activity : Some studies have shown that MSPCA-related compounds can inhibit cancer cell growth, with IC values ranging from 19.9 µM to 75.3 µM against various cancer cell lines .

Enzyme Inhibition

Research has demonstrated that compounds similar to MSPCA can inhibit enzymes critical in cancer progression and inflammation. For instance, certain derivatives have shown low micromolar IC values against MAGL and MMPs .

Case Studies

- UCH-L1 Activation : A study found that derivatives similar to MSPCA activated ubiquitin C-terminal hydrolase L1 (UCH-L1), an enzyme linked to neurodegenerative diseases, showing up to 111% activation at concentrations around 63 µM.

- Cancer Research : Benzoylpiperidine derivatives related to MSPCA were identified as reversible inhibitors of MAGL, leading to reduced tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring and the carboxylic acid group . This can affect the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine-2-carboxylic acid derivatives are diverse, with modifications primarily on the nitrogen atom or the carboxylic acid moiety. Key structural analogs include:

Key Observations :

Physicochemical Properties

- Solubility: Sulfonyl groups generally reduce aqueous solubility compared to carboxylic acid esters or thiol derivatives. For instance, this compound has lower solubility than 1-propanoylpiperidine-2-carboxylic acid ().

- Spectral Data :

Biological Activity

1-(Methylsulfonyl)piperidine-2-carboxylic acid (MSPCA) is an organic compound characterized by its unique structure that includes both a methylsulfonyl group and a carboxylic acid group attached to a piperidine ring. This compound has garnered attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of MSPCA, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of MSPCA is CHNOS, with a molecular weight of 207.25 g/mol. The presence of the methylsulfonyl group significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | FHJBZSSPDCFJEG-UHFFFAOYSA-N |

The biological activity of MSPCA is primarily attributed to its interaction with various biomolecular targets. The methylsulfonyl group acts as an electron-withdrawing moiety, which can enhance the reactivity of the piperidine ring and influence the carboxylic acid's behavior in biochemical pathways. Research indicates that MSPCA may modulate enzyme activities and receptor interactions, although specific targets remain to be fully elucidated.

Pharmacological Studies

- Enzyme Inhibition : Studies have indicated that derivatives of piperidine compounds, including those similar to MSPCA, exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) and matrix metalloproteinases (MMPs). For instance, compounds bearing similar structural motifs have been shown to possess IC values in the low micromolar range against these enzymes, suggesting potential applications in anti-inflammatory and anticancer therapies .

- Antiproliferative Activity : Preliminary studies have demonstrated that certain piperidine derivatives can inhibit the growth of various cancer cell lines. For example, compounds related to MSPCA have shown significant antiproliferative effects on breast and ovarian cancer cells with IC values ranging from 19.9 µM to 75.3 µM .

Case Studies

Several case studies highlight the potential therapeutic applications of MSPCA and its analogs:

- Study on UCH-L1 Activation : A study investigated the activation of ubiquitin C-terminal hydrolase L1 (UCH-L1), an enzyme implicated in neurodegenerative diseases. Derivatives similar to MSPCA were identified as activators with hydrolase activity up to 111% at concentrations around 63 µM, indicating their potential as neuroprotective agents .

- Cancer Research : Research focusing on benzoylpiperidine derivatives revealed their ability to act as reversible inhibitors of MAGL, leading to reduced tumor growth in xenograft models. These findings suggest that MSPCA could be explored further for its anticancer properties due to structural similarities with effective inhibitors .

Comparative Analysis

To understand the uniqueness of MSPCA compared to other similar compounds, a comparative analysis is essential.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Biological Activity | IC (µM) |

|---|---|---|

| Ethyl 1-(N-(methylsulfonyl)-N-(p-tolyl)-alanyl)piperidine-4-carboxylate | UCH-L1 Activator | 63 |

| Benzoylpiperidine derivative | MAGL Inhibitor | 0.84 |

| This compound | Potential anticancer activity | 19.9 - 75.3 |

Q & A

Q. What in vitro models are appropriate for studying the compound’s antineoplastic or antimicrobial potential?

- Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or resazurin-based) and microbial strains (e.g., Staphylococcus aureus, Escherichia coli) for minimum inhibitory concentration (MIC) tests. Include controls for HO generation, as methylsulfonyl groups may induce oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.